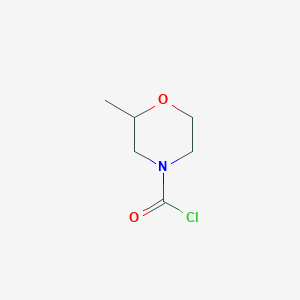

2-Methylmorpholine-4-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methylmorpholine-4-carbonyl chloride is a chemical compound that can be purchased for pharmaceutical testing . It is also known by its CAS number 1542781-52-1 .

Synthesis Analysis

The synthesis of morpholines, which includes this compound, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A common method for the synthesis of substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Chemical Reactions Analysis

Morpholines, including this compound, are frequently found in biologically active molecules and pharmaceuticals . They can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Scientific Research Applications

Crystal and Molecular Structure Studies

Morpholine derivatives, such as 4-methylmorpholimum chlorides, have been analyzed for their crystal and molecular structures. These studies provide insights into the bond lengths, angles, and molecular conformations, which are crucial for understanding the reactivity and potential applications in material science and molecular engineering (Mentzafos & Terzis, 1993).

Chemical Side Reactions in Fiber-Making Technologies

N-Methylmorpholine-N-oxide (NMMO), a related compound, is used as a solvent in the Lyocell process, a modern industrial fiber-making technology. Studies on NMMO have shown that chemical side reactions and byproduct formation can occur, leading to chromophore formation and discoloration of fibers. This research is relevant for improving industrial processes and developing new materials with desired properties (Adorjan et al., 2005).

Atom Transfer Radical Polymerization

Halide exchange during atom transfer radical polymerization (ATRP) using mixed halide systems has been investigated, demonstrating the preference for alkyl chlorides to be formed over alkyl bromides. This research highlights the potential of using specific morpholine derivatives in polymerization processes to improve control and efficiency (Matyjaszewski et al., 1998).

Ionic Liquids and Biodegradability

The synthesis and study of morpholinium ionic liquids, including those with chloride ions, have been conducted to explore their physicochemical properties, cytotoxicity, and biodegradability. This research is significant for the development of environmentally friendly solvents and materials (Pernak et al., 2011).

Enzymatic Digestibility Enhancement

Morpholine derivatives have been used in the pretreatment of biomass, such as oil palm empty fruit bunches, to enhance enzymatic digestibility and obtain maximal fermentable sugars. This application is crucial for biofuel production and the efficient utilization of agricultural waste (Katinonkul et al., 2012).

Future Directions

The synthesis and application of morpholines, including 2-Methylmorpholine-4-carbonyl chloride, continue to be an active area of research due to their widespread availability in natural products and biologically relevant compounds . Future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds.

properties

IUPAC Name |

2-methylmorpholine-4-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO2/c1-5-4-8(6(7)9)2-3-10-5/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAYGDDXNUGATM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2585584.png)

![Tert-butyl N-[3-[(2-chloropyrimidin-4-yl)methylamino]-3-oxopropyl]carbamate](/img/structure/B2585587.png)

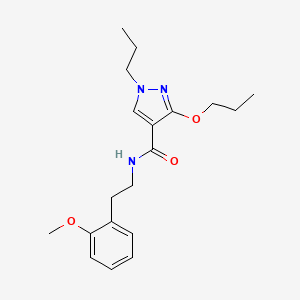

![N-(4-methoxyphenethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2585594.png)

![(4-Methylphenyl){3-[(4-methylphenyl)sulfinyl]propyl}oxo-lambda~4~-sulfane](/img/structure/B2585596.png)

![(E)-4-(Dimethylamino)-N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]but-2-enamide](/img/structure/B2585599.png)

![(R)-5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2585603.png)

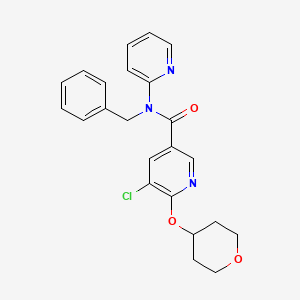

![1-(benzo[d][1,3]dioxol-5-yl)-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea](/img/structure/B2585604.png)

![Methyl 2-[4-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2585605.png)

![Tert-butyl 6-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B2585607.png)